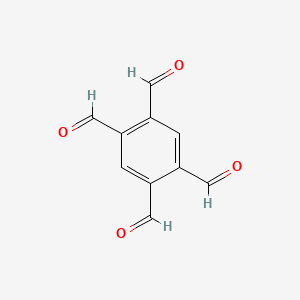

Benzene-1,2,4,5-tetracarbaldehyde

Description

Contextualizing Polyfunctional Aldehyde Precursors in Organic Synthesis

Polyfunctional aldehydes, organic compounds bearing multiple aldehyde groups, are fundamental building blocks in organic synthesis. nih.govsci-hub.seresearchgate.net Their reactivity allows for the construction of complex molecules through a variety of chemical reactions, most notably condensation reactions. These precursors are instrumental in the synthesis of polymers, dendrimers, and macrocycles. sci-hub.seresearchgate.net The strategic placement of aldehyde groups on a molecular scaffold dictates the geometry and dimensionality of the resulting structures, making the selection of the precursor a critical design element in the synthesis of advanced materials. The utility of these aldehydes extends to their role as intermediates in the synthesis of a wide array of organic compounds, including those with applications in pharmaceuticals and materials science. mdpi.com

Significance of Benzene-1,2,4,5-tetracarbaldehyde as a Versatile Molecular Building Block

This compound stands out as a particularly significant polyfunctional aldehyde due to its rigid, planar core and four reactive aldehyde groups. This tetrafunctionality allows for the creation of highly ordered, two-dimensional and three-dimensional structures. Its primary application lies in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. sci-hub.senih.gov The precise 1,2,4,5-substitution pattern of the aldehyde groups on the benzene (B151609) ring directs the formation of specific network topologies in COFs.

Beyond COFs, this compound is a key precursor in the synthesis of porphyrins and other macrocyclic compounds. nih.govresearchgate.net The reaction of this tetraaldehyde with pyrrole (B145914) derivatives can lead to the formation of expanded porphyrin-type structures with unique photophysical and coordination properties. The versatility of this building block is further demonstrated by its use in the construction of other supramolecular assemblies and complex organic molecules. nih.govrsc.org

Evolution of Research Trajectories Involving Tetraaldehyde Systems

The exploration of tetraaldehyde systems in chemical synthesis has evolved significantly over the past few decades. Early research into polyfunctional aldehydes laid the groundwork for understanding their reactivity and potential as precursors. A major leap forward came with the development of synthetic methodologies for porphyrins, where aldehydes play a crucial role. nih.govarkat-usa.org The Adler-Longo and Lindsey methods, for instance, which utilize aldehydes for the synthesis of tetraphenylporphyrins, have been foundational in this area. nih.gov

More recently, the advent of reticular chemistry and the targeted design of porous materials have propelled research into tetraaldehydes to new heights. The ability to synthesize crystalline, porous COFs from molecular building blocks has opened up new avenues for materials design. nih.govresearchgate.net The focus has shifted towards creating materials with specific functionalities and properties by carefully selecting the aldehyde precursor and the complementary linker molecules. The development of new catalytic systems and synthetic strategies continues to expand the scope of reactions involving tetraaldehydes, promising further innovations in materials science and organic synthesis. researchgate.netrsc.org

Detailed Research Findings

The utility of this compound is best illustrated by the properties of the materials synthesized from it. The following tables provide a snapshot of the research findings in the areas of Covalent Organic Frameworks and porphyrin synthesis.

Table 1: Properties of Covalent Organic Frameworks (COFs) Synthesized from Aromatic Aldehydes

| COF Name | Aldehyde Precursor | Amine Linker | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

| COF-5 | 1,4-Benzenediboronic acid | - | 1590 | - | nih.gov |

| COF-42 | 1,3,5-Triformylbenzene | 2,5-Diethoxyterephthalohydrazide | 710 | 2.8 | nih.gov |

| COF-43 | 1,3,5-Tris(4-formylphenyl)benzene | 2,5-Diethoxyterephthalohydrazide | 620 | 3.8 | nih.gov |

| PI-COF-2 | Pyromellitic dianhydride | 1,3,5-Tris(4-aminophenyl)benzene | 1297 | - | researchgate.net |

| PI-COF-3 | Pyromellitic dianhydride | 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene | 2346 | - | researchgate.net |

| TRITER-1 | Terephthaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | 716 | - | researchgate.net |

| HHU-COF-1 | 4,4′-Biphenyldicarboxaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | 2351 | - | nih.gov |

| HHU-COF-2 | 2,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehyde | 1,3,5-Tris-(4-aminophenyl)triazine | 1346 | - | nih.gov |

Table 2: Conditions and Yields for Meso-tetrasubstituted Porphyrin Synthesis

| Porphyrin | Aldehyde | Method | Reaction Conditions | Yield (%) | Reference |

| Tetraphenylporphyrin (TPP) | Benzaldehyde | Mechanochemical | Grinding with acid catalyst, then oxidation | ~3 (after 15 days air exposure) | nih.gov |

| Tetraphenylporphyrin (TPP) | Benzaldehyde | Adler-Longo | Refluxing in propionic acid, aerobic | 10-30 | nih.gov |

| 5,15-Diphenylporphyrin | Benzaldehyde | From 5-phenyldipyrromethane | Condensation with trimethyl orthoformate | 21 | sci-hub.se |

| Substituted TPPs | Various Benzaldehydes | Mixed Solvents | Propionic acid, valeric acid, m-nitrotoluene, reflux | up to 22.5 | arkat-usa.org |

| Tetraphenylporphyrin (TPP) | Benzaldehyde | Green Synthesis | H₂O-MeOH mixture with HCl, then DMF reflux | 21 | arkat-usa.org |

| Tetrakis(4-hydroxyphenyl)porphyrin | 4-Hydroxybenzaldehyde | Microwave-assisted | Propionic acid, microwave | 43 | primescholars.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4,5-tetracarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENOXLTIIJHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465400 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14674-89-6 | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene 1,2,4,5 Tetracarbaldehyde and Analogous Tetracarbonyl Compounds

Direct Synthesis Approaches and Optimization Strategies

The direct synthesis of Benzene-1,2,4,5-tetracarbaldehyde presents considerable challenges, primarily related to achieving high yields and preventing over-oxidation of the aldehyde groups to carboxylic acids. lu.se Research into practical synthetic methods aims to balance high yield with low cost and minimal environmental impact. lu.se

One study systematically evaluated two distinct oxidation pathways for the synthesis of this compound. lu.se Despite optimization efforts, the yields remained below 5%, which is not considered synthetically useful. lu.se The critical issue identified was the propensity for the aldehyde products to undergo further oxidation to the corresponding carboxylic acids. lu.se Optimization strategies involved the systematic variation of several key reaction parameters, as detailed in the table below.

Table 1: Optimization Parameters in the Direct Synthesis of this compound

| Parameter | Variations Explored | Outcome |

|---|---|---|

| Solvent | Various organic solvents | Minor improvements in yield observed, but no single solvent proved significantly superior. |

| Reaction Time | Ranged from hours to days | Longer reaction times did not consistently improve yields and sometimes led to more side products. |

| Temperature | Varied from room temperature to reflux | Higher temperatures did not lead to significant yield improvements and could promote over-oxidation. |

| Concentration | Different molar concentrations of reactants | No clear correlation found between concentration and yield enhancement. |

| Reagent Equivalents | Stoichiometric and excess amounts of oxidizing agent | Adjusting equivalents failed to prevent the oxidation of aldehydes to carboxylic acids. |

This interactive table summarizes the optimization efforts which, despite being systematic, did not identify a key parameter to significantly improve the low yields in the direct synthesis of this compound. lu.se

These findings underscore the inherent difficulty in controlling the oxidation state of the four formyl groups on the benzene (B151609) ring simultaneously, making direct synthesis a currently inefficient method.

Indirect Synthetic Pathways through Precursor Modification

Given the challenges of direct synthesis, indirect pathways starting from stable precursors offer a more viable alternative. These methods typically involve the creation of the core benzene structure with appropriate substituents, followed by modification of these substituents to yield the final tetraaldehyde.

A common indirect strategy involves the oxidation of a precursor molecule containing benzylic alcohol or alkyl groups. The selective oxidation of these groups to aldehydes is a well-established transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org Various reagents and protocols are available for this purpose, each with its own advantages in terms of selectivity, mildness of conditions, and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, a logical precursor would be 1,2,4,5-tetrakis(hydroxymethyl)benzene or durene (1,2,4,5-tetramethylbenzene). The oxidation of the benzylic methyl groups of durene or the alcohol groups of its derivative to aldehydes is the key step.

Table 2: Selected Oxidation Reagents for Aldehyde Synthesis

| Reagent/System | Substrate Type | Key Features |

|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Alcohols, benzylic C-H | Highly effective for oxidations adjacent to benzylic functionalities. organic-chemistry.org |

| TEMPO/Co(OAc)₂/NaClO | Alkyl arenes | Enables benzylic oxidation to yield aromatic aldehydes in very good yields. organic-chemistry.org |

| DMSO/H₂SO₄ | Benzylic alcohols | An efficient metal-free oxidation method that proceeds in a short reaction time. organic-chemistry.org |

| KMnO₄/MnO₂ | Arenes, alcohols | Can be used under heterogeneous or solvent-free conditions. organic-chemistry.org |

| Oxodiperoxo molybdenum catalyst/H₂O₂ | Methyl-/alkylarenes | Uses an environmentally benign green oxidant (H₂O₂) in water. organic-chemistry.org |

This interactive table showcases various oxidizing agents that can be employed for the functionalization of precursors to form aromatic aldehydes.

The choice of oxidant is crucial to prevent over-oxidation to carboxylic acids, a problem also encountered in direct synthesis methods. lu.se

Building the target molecule from a pre-existing substituted benzene core is a foundational strategy in organic synthesis. youtube.comkhanacademy.org This approach allows for the stepwise introduction and modification of functional groups, providing greater control over the final structure.

An efficient method for constructing 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org This protocol provides a robust way to create the polysubstituted benzene core under mild conditions. rsc.org Once the core is synthesized with appropriate functional groups, these can be converted to aldehydes.

For instance, a common starting material for this compound is durene (1,2,4,5-tetramethylbenzene). The synthetic challenge then becomes the four-fold oxidation of the methyl groups. Alternatively, electrophilic aromatic substitution reactions on a simpler benzene derivative could be used to install precursor functionalities, which are then converted to the aldehyde groups. The directing effects of the existing substituents must be carefully considered to achieve the desired 1,2,4,5-substitution pattern. pressbooks.pubyoutube.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. lu.senih.govjocpr.com Green chemistry focuses on minimizing waste, using safer solvents and reagents, improving energy efficiency, and employing catalytic methods. jddhs.commdpi.com

Key green chemistry considerations for this synthesis include:

Use of Greener Solvents : Replacing hazardous aromatic solvents like benzene with less toxic alternatives such as toluene or employing biodegradable solvents is a primary goal. nih.gov Water or supercritical CO₂ are even more environmentally benign options where applicable. jocpr.com

Catalysis : The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.govmdpi.com For example, developing catalytic oxidation methods that can be recycled and reused would be a significant advancement.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle.

Use of Benign Oxidants : Employing environmentally safe oxidizing agents, such as hydrogen peroxide (H₂O₂), is preferable to heavy metal-based oxidants. organic-chemistry.org

Energy Efficiency : Developing reactions that can be carried out at ambient temperature and pressure reduces energy consumption. nih.gov Non-traditional activation methods like high hydrostatic pressure (barochemistry) can also contribute to greener synthetic processes. rsc.org

While the current low-yield syntheses are far from "green," future research will likely focus on developing catalytic and more efficient pathways that align with these principles.

Scalability and Industrial Feasibility of Synthetic Routes

The scalability of a synthetic route is a critical factor for its industrial application. For this compound, the current synthetic methods, characterized by very low yields (<5%), are not industrially feasible. lu.se The high cost and significant waste associated with such low-yielding reactions make large-scale production impractical.

The primary application of this compound in the synthesis of COFs creates a demand for its availability in larger quantities. Therefore, the development of a scalable synthesis is a high-priority research goal. For a synthesis to be considered scalable, it must be high-yielding, use cost-effective and readily available starting materials, and involve safe and manageable reaction conditions.

Industrial production of similar compounds, such as other aromatic polyaldehydes, often involves optimizing reaction conditions for large-scale reactors and may utilize continuous flow systems to improve consistency and efficiency. Before such technologies can be applied to this compound, a robust and high-yield chemical synthesis must first be developed. The transition from laboratory-scale procedures to multigram or kilogram production remains a significant hurdle.

Reaction Chemistry and Mechanistic Studies of Benzene 1,2,4,5 Tetracarbaldehyde

Electrophilic Reactivity of Aldehyde Groups in Polyfunctional Systems

The reactivity of the carbonyl group is further influenced by the aromatic ring through resonance, which can stabilize the partial positive charge on the carbonyl carbon. mdpi.com In a polyfunctional system like this tetraaldehyde, the electronic effects of all four groups are cumulative, making the carbonyl carbons prime sites for nucleophilic addition, which is the foundation for most of its synthetic applications.

Nucleophilic Addition Reactions with Benzene-1,2,4,5-tetracarbaldehyde

Nucleophilic addition is the most fundamental reaction pathway for this compound, leading to a wide array of products, most notably polymers and extended frameworks.

The reaction between an aldehyde and a primary amine to form an imine (also known as a Schiff base) is a cornerstone of dynamic covalent chemistry. wikipedia.orgmasterorganicchemistry.com This condensation reaction is reversible and proceeds through a two-step mechanism. masterorganicchemistry.com

First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.net This step is typically the rate-determining step. Following the initial addition, the carbinolamine undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to yield a protonated imine, or iminium ion. A final deprotonation step gives the neutral imine product and regenerates the acid catalyst. researchgate.netnih.gov

The tetrafunctionality of this compound allows it to act as a C4-symmetric building block. When reacted with difunctional (C2-symmetric) or trifunctional (C3-symmetric) amines, it can undergo polycondensation to form highly ordered, porous, crystalline polymers known as Covalent Organic Frameworks (COFs). unt.edu The formation of these 2D or 3D structures relies on the reversible nature of the imine bond, which allows for "error-checking" and self-healing during the crystallization process, leading to a thermodynamically stable, well-ordered framework. wikipedia.org

Beyond imine formation with primary amines, this compound can participate in other condensation polymerization reactions. A notable example is the reaction with hydrazine (B178648) and its derivatives. The condensation of a dicarbonyl compound with hydrazine typically yields a five- or six-membered heterocyclic ring. With a tetraaldehyde, this reaction can be extended to form polymers linked by azine (-C=N-N=C-) groups. These azine-linked COFs are known for their chemical and thermal stability. sigmaaldrich.com

Another pathway involves reactions with compounds containing active methylene (B1212753) groups, such as malononitrile, in a Knoevenagel condensation. This reaction forms a new carbon-carbon double bond and can be used to synthesize olefin-linked COFs. sigmaaldrich.com While specific examples detailing the use of this compound in this context are less common than imine condensations, the principle of using polyaldehydes as monomers is well-established in the field of framework chemistry. sigmaaldrich.comnih.govresearchgate.net

Table 1: Representative Conditions for Imine-Linked COF Synthesis Using a Polyaldehyde Monomer This table provides a generalized example of reaction conditions for the synthesis of a Covalent Organic Framework (COF) from a polyaldehyde and a polyamine, illustrating a typical experimental setup.

| Parameter | Condition | Purpose |

| Aldehyde Monomer | e.g., 1,3,5-Triformylbenzene | C3-symmetric building block |

| Amine Monomer | e.g., 1,4-Phenylenediamine | C2-symmetric linker |

| Solvent System | Mixture (e.g., mesitylene/dioxane/n-butanol) | To dissolve reactants and facilitate crystal growth |

| Catalyst | Acetic Acid (aqueous solution) | To catalyze the reversible imine condensation |

| Temperature | 85-120 °C | To provide energy for the reaction and promote crystallization |

| Reaction Time | 3-7 days | To allow for the formation of a thermodynamically stable, crystalline product |

| Workup | Washing with organic solvents (e.g., acetone, THF) | To remove unreacted monomers and catalyst |

Multi-Component Reactions (MCRs) Involving Tetraaldehydes

Multi-component reactions, where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly efficient synthetic strategies. sharif.edu Aldehydes are common substrates in many named MCRs. For instance, imines, which can be formed in situ from an aldehyde and an amine, are key intermediates in reactions like the Povarov reaction (a formal [4+2] cycloaddition to form tetrahydroquinolines) and the Mannich reaction. wikipedia.orgrsc.org

While the literature on MCRs specifically employing this compound is limited, its structure makes it a prime candidate for creating complex, polycyclic, or polymeric structures through such pathways. A three-component reaction involving the tetraaldehyde, an amine, and a third component (like an enol ether or an alkyne) could theoretically lead to the rapid assembly of highly functionalized, extended frameworks. wikipedia.org The challenge lies in controlling the high reactivity of the four aldehyde groups to achieve the desired product over a mixture of oligomers.

Reversible and Irreversible Bond-Forming Chemistry

The synthesis of crystalline materials like COFs from this compound is heavily reliant on the principles of reversible covalent chemistry. wikipedia.org The formation of imine bonds is a reversible process, meaning the bonds can form and break under the reaction conditions. masterorganicchemistry.com This dynamic nature allows the system to correct defects and anneal into the most thermodynamically stable, ordered, and crystalline structure. This "proofreading" capability is essential for achieving the long-range order that defines a crystalline framework. wikipedia.org

In contrast, many classic organic reactions form irreversible bonds. While these are useful for creating stable molecules, they are less suitable for building extended, ordered frameworks from scratch because any "mistakes" in bond formation are permanent, leading to amorphous, disordered materials. The dynamic covalent chemistry of imine formation represents a powerful strategy to bridge the gap between molecular precursors and well-defined, functional porous materials.

Chemo- and Regioselectivity in Complex Reaction Environments

Selectivity is a critical consideration in the reactions of polyfunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a reaction with a molecule containing multiple different nucleophiles (e.g., an amino-thiol), conditions could be tuned to favor reaction at either the amine (forming an imine) or the thiol.

Regioselectivity concerns the position at which a reaction occurs. In this compound, all four aldehyde groups are chemically equivalent initially. However, upon reaction of the first group, the electronic and steric environment of the remaining three changes. The introduction of a bulky group at one position could sterically hinder the reaction at the adjacent aldehyde. For example, the reactivity of the aldehyde at position 2 would be affected by a substitution at position 1. This could potentially be exploited to control the formation of linear polymers versus 2D sheets when reacting with a diamine.

Controlling these selectivities is a significant challenge. Factors such as the nature of the catalyst, solvent, temperature, and the rate of addition of reactants can influence the reaction pathway. nih.gov For instance, a solid-supported catalyst might favor a specific reaction geometry due to surface interactions. While detailed studies on the selective functionalization of this compound are not widely reported, the principles of selectivity control are fundamental to harnessing its full potential as a building block for precisely engineered materials. nih.gov

Advanced Materials Science Applications of Benzene 1,2,4,5 Tetracarbaldehyde

Covalent Organic Frameworks (COFs) Derived from Benzene-1,2,4,5-tetracarbaldehyde

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The use of this compound as a monomer in COF synthesis allows for the creation of highly ordered two-dimensional (2D) and three-dimensional (3D) networks with precisely defined pore structures. These COFs have shown great promise in areas such as gas storage and separation, catalysis, and sensing. researchgate.net

Design Principles for Tetraaldehyde-Based COF Architectures

The design of COFs derived from tetraaldehydes like this compound is guided by principles of reticular chemistry, which focuses on the predetermined assembly of molecular building blocks into extended, ordered structures.

Topological Considerations in 2D and 3D COF Construction

The topology of a COF refers to the underlying network structure defined by the connectivity of its building blocks. nih.gov The symmetry and number of reactive sites on the monomers dictate the resulting topology. For instance, the combination of a C4 symmetric building block like this compound with a linear C2 symmetric linker can lead to the formation of a square lattice (sql) topology in 2D COFs. rsc.org In 3D COFs, more complex topologies can be achieved by combining building blocks of different geometries. The discovery of new COF topologies is a significant area of research as it expands the possibilities for designing materials with novel properties. nih.govchemrxiv.org For example, a 3D COF with the "the" topology was constructed by combining a planar triangular 3-connected node with a tetragonal prism 8-connected node. nih.govchemrxiv.orgresearchgate.net

Role of Linker Geometry and Symmetry in COF Formation

The geometry and symmetry of the linker molecules used in conjunction with this compound are critical in determining the final COF architecture. chemrxiv.org The length, rigidity, and angles of the linker influence the pore size and shape of the resulting framework. For instance, using linear diamine linkers of varying lengths can tune the pore dimensions of the resulting imine-linked COFs. The symmetry of the linker, in combination with the C4 symmetry of the tetraaldehyde, directs the formation of specific, predictable network topologies. rsc.org The precise control over linker geometry allows for the rational design of COFs with tailored properties for specific applications.

Synthesis Strategies for this compound-linked COFs

The synthesis of COFs from this compound typically involves reversible condensation reactions that allow for error correction and the formation of crystalline materials.

Solvothermal and Interfacial Polymerization Methods

Solvothermal synthesis is a widely used method for producing COF powders. nih.gov This technique involves heating the monomers in a sealed vessel with a high-boiling point solvent at elevated temperatures. wisconsin.edunih.gov While effective in producing crystalline COFs, this method can be energy-intensive and time-consuming. nih.gov

Interfacial polymerization has emerged as a powerful technique for the synthesis of thin COF films. wisconsin.eduopenresearchlibrary.org This method involves the reaction of monomers at the interface of two immiscible liquids or at a liquid-solid or air-liquid interface. openresearchlibrary.orgresearchgate.net Interfacial polymerization allows for better control over the film thickness and morphology, which is crucial for applications in membranes and electronic devices. openresearchlibrary.org For example, free-standing COF membranes have been prepared at the oil-water interface, demonstrating excellent solvent permeance and solute rejection. researchgate.net

| Synthesis Method | Description | Advantages | Disadvantages |

| Solvothermal Synthesis | Reaction of monomers in a high-boiling point solvent under elevated temperature and pressure in a sealed vessel. nih.govwisconsin.edunih.gov | Can produce highly crystalline COF powders. nih.gov | Energy-intensive, time-consuming, and often yields insoluble powders. nih.gov |

| Interfacial Polymerization | Reaction confined to the interface between two immiscible phases (e.g., liquid-liquid, liquid-solid). wisconsin.eduopenresearchlibrary.orgresearchgate.net | Allows for the fabrication of thin films with controlled thickness and morphology. openresearchlibrary.org | The quality of the film can be affected by the diffusion of monomers. openresearchlibrary.org |

Dynamic Covalent Chemistry (DCC) Approaches

Dynamic Covalent Chemistry (DCC) is fundamental to the synthesis of crystalline COFs. nih.govscispace.com DCC involves the use of reversible reactions, such as the formation of imine or boronate ester bonds, which allows for a "self-healing" or "error-checking" process during the polymerization. nih.govmdpi.com This reversibility enables the correction of defects in the growing framework, leading to the formation of a highly ordered and crystalline structure. The Schiff base reaction, forming imine linkages between aldehydes and amines, is a common and effective DCC reaction used for synthesizing COFs from this compound. nih.gov

Functionalization and Post-Synthetic Modification of COFs

Covalent Organic Frameworks (COFs) derived from this compound, in theory, possess reactive sites amenable to post-synthetic modification (PSM). PSM is a powerful strategy for introducing new functionalities into a pre-existing COF structure without altering its fundamental topology. sci-hub.sersc.orgresearchgate.netrsc.orgsemanticscholar.org This approach allows for the creation of materials with tailored properties that may be difficult to achieve through direct, de novo synthesis, especially when the desired functional groups are incompatible with the initial polymerization conditions. rsc.orgsemanticscholar.org

General strategies for the PSM of COFs, which could be applied to frameworks synthesized from this compound, are categorized as follows:

Covalent Bond Formation: This involves the chemical transformation of pendant functional groups within the COF pores or on its surface. For a COF made from this compound and an amine-containing linker (e.g., one with hydroxyl or azide (B81097) groups), these pendant groups can undergo further reactions like esterification or click chemistry to introduce new moieties. semanticscholar.orgrsc.org

Linkage Conversion: The imine bonds (–C=N–) formed during the synthesis of many COFs can be chemically converted. For instance, they can be reduced to more stable amine linkages, which can alter the electronic properties and stability of the framework.

Metalation: If the organic linkers used in conjunction with this compound contain chelating sites (like bipyridine or salen units), metal ions can be coordinated to these sites after the COF is formed. sci-hub.sersc.org This creates single-site metal catalysts within a porous, crystalline support.

Building Block Exchange (BBE): This advanced technique involves the replacement of the original linkers within the COF with new ones, effectively transforming one COF into another. rsc.org This could allow for the fine-tuning of pore size and functionality.

While these PSM strategies are well-established for a variety of COFs, specific examples of their application to frameworks explicitly synthesized from this compound are not extensively documented in the reviewed scientific literature. However, the principles demonstrate the vast potential for tailoring the properties of such materials.

| PSM Strategy | Description | Potential Application | Reference |

| Covalent Modification | Attaching new functional groups to the COF backbone or pores via covalent bonds. | Catalysis, Sensing, Selective Adsorption | semanticscholar.org |

| Metalation | Coordinating metal ions to chelating sites within the framework. | Heterogeneous Catalysis, Gas Storage | sci-hub.sersc.org |

| Linkage Conversion | Chemically altering the bonds that form the framework (e.g., imine reduction). | Enhancing Chemical Stability, Tuning Electronic Properties | sci-hub.se |

| Building Block Exchange | Replacing existing linkers within the COF with new ones. | Fine-tuning of Pore Environment and Functionality | rsc.org |

Supramolecular Assemblies and Host-Guest Chemistry

The strategic placement of four aldehyde functionalities on a central benzene (B151609) ring makes this compound a prime candidate for constructing intricate supramolecular structures through dynamic covalent chemistry.

Self-Assembly of this compound into Defined Architectures

While direct self-assembly of this compound is not extensively documented, its derivatives are widely used in forming ordered structures. For instance, the related compound Benzene-1,2,4,5-tetrol is a known monomer for creating various supramolecular structures, including coordination polymers and covalent organic frameworks (COFs). nih.gov The reactivity of the aldehyde groups suggests a strong potential for forming defined architectures through reactions with appropriate linking molecules.

Host-Guest Interactions within Tetraaldehyde-Derived Macrocycles and Cages

The synthesis of macrocycles and cages from aromatic aldehydes is a well-established strategy for creating host-guest systems. The condensation reaction of tetraaldehydes with diamines or other complementary linkers can lead to the formation of shape-persistent molecular cages with internal cavities. These cavities can encapsulate guest molecules, leading to applications in sensing, catalysis, and controlled release. For example, macrocycles synthesized through methods like Suzuki-Miyaura coupling have shown the ability to form bowl-like shapes, which is a prerequisite for host-guest interactions. mdpi.com The principles used in the synthesis of other macrocycles, such as those based on benzothiadiazole, which are formed by condensation with paraformaldehyde, can be applied to this compound to create novel host structures. nih.gov

Formation of Polymeric Supramolecular Structures

This compound is an ideal candidate for the formation of polymeric supramolecular structures. Its four reactive sites can engage in multiple, reversible covalent bond formations, leading to extended, ordered networks. The related compound, Benzene-1,2,4,5-tetracarboxylic acid, readily forms coordination polymers with metal ions, creating one-dimensional chains and two-dimensional sieve-like motifs. rsc.org This highlights the potential of the tetra-substituted benzene core to act as a versatile node in the construction of high-dimensional supramolecular polymers.

Polymerization of this compound and Its Derivatives

The aldehyde groups of this compound are highly reactive and can participate in various polymerization reactions, leading to the formation of robust and functional polymers.

Homopolymerization and Copolymerization of Tetraaldehydes

The aldehyde functionalities of this compound and its derivatives are key to their use in polymerization. A notable derivative, 1,2,4,5-Tetrakis(4-formylphenyl)benzene, which has a similar tetra-aldehyde functionalized core, is a crucial linker in the synthesis of Covalent Organic Frameworks (COFs). ossila.com These COFs are a class of porous crystalline polymers with a wide range of applications. For example, a COF constructed from 1,2,4,5-Tetrakis(4-formylphenyl)benzene and 2,5-diaminobenzene-1,4-dithiol (B96872) exhibited a high surface area and excellent performance in supercapacitors. ossila.com Another COF, synthesized from the same tetraaldehyde derivative and 1,1,2,2-tetra(4-aminophenyl)ethylene, showed promising activity in photocatalytic hydrogen evolution. ossila.com These examples underscore the utility of tetraaldehyde monomers in creating highly functional, cross-linked polymer networks through copolymerization with amine-functionalized molecules.

Table 1: Examples of Covalent Organic Frameworks (COFs) Synthesized from a this compound Derivative

| COF Name | Monomers | Key Properties and Applications |

| SH-COF-2 | 1,2,4,5-Tetrakis(4-formylphenyl)benzene, 2,5-diaminobenzene-1,4-dithiol | High surface area (227 m²/g), high capacitance (118 mF/cm²), >95% capacitance retention after 1000 cycles. ossila.com |

| TFPB-PyTTA-COF | 1,2,4,5-Tetrakis(4-formylphenyl)benzene, 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline | High chemical and physical stability, excellent iodine uptake (5.6 g/g). ossila.com |

| COF-TPE-TPB-B | 1,2,4,5-Tetrakis(4-formylphenyl)benzene, 1,1,2,2-tetra(4-aminophenyl)ethylene | Improved hydrophilicity, enhanced charge separation and transportation, photocatalytic hydrogen evolution activity. ossila.com |

Ring-Opening Polymerization and Polyacetal Formation

The reaction of aldehydes with diols to form acetals is a fundamental transformation in organic chemistry that can be extended to polymerization. This compound can react with diols to form cross-linked polyacetal networks. While specific examples of ring-opening polymerization involving macrocycles derived from this tetraaldehyde are not yet prevalent in the literature, the formation of polyacetals represents a viable route to new polymer materials. The principles of polyacetal formation are well-established and offer a pathway to creating degradable or responsive polymers due to the lability of the acetal (B89532) linkage under acidic conditions.

Stimuli-Responsive and Depolymerizable Polymer Systems

Stimuli-responsive polymers, which undergo significant property changes in response to external triggers, are at the forefront of materials innovation. nih.govnih.gov The aldehyde groups of this compound are particularly suited for creating such systems through the formation of dynamic covalent bonds, such as imines (Schiff bases) and acetals. These bonds can be formed and broken under specific conditions (e.g., changes in pH), allowing for the controlled assembly and disassembly of polymer networks.

Polymers that can depolymerize back to their constituent monomers are a key focus in the development of a circular economy for plastics. rsc.org Polyaldehydes, in particular, are known for their potential as depolymerizable materials. illinois.edu The polymerization of aldehydes is often a reversible process, governed by a ceiling temperature. Below this temperature, polymerization is favored, while above it, the polymer reverts to its monomer. This property can be harnessed for chemical recycling. For instance, poly(phthalaldehyde) (PPA), another aromatic polyaldehyde, has been engineered as a self-immolative polymer that can be triggered to depolymerize rapidly by specific chemical stimuli like acid or fluoride (B91410) ions. rsc.orgresearchgate.net While specific studies focusing exclusively on this compound in this context are not widely documented, its structure suggests significant potential for creating novel, chemically recyclable thermosets or stimuli-responsive materials based on these principles. rsc.org

Development of Functional Polymers with Pendant Aldehyde Groups

The development of polymers with pendant aldehyde groups is a significant area of research because the aldehyde is a versatile functional group that can participate in a wide array of chemical reactions. researchgate.netyoutube.com These reactions allow for the post-polymerization modification of materials, enabling the attachment of various molecules to a polymer backbone. acs.orgresearchgate.net

This compound can act as a tetrafunctional cross-linking agent. When incorporated into a polymer structure, its four aldehyde groups provide multiple sites for subsequent chemical transformations. For example, these pendant aldehyde groups can be used to:

Form hydrogels: By reacting with multi-functional amine or hydrazide compounds, the aldehyde groups can form dynamic imine or hydrazone cross-links, leading to the formation of hydrogels. nih.gov These materials are valuable in biomedicine for applications like tissue engineering and drug delivery.

Immobilize biomolecules: The reactivity of aldehydes allows for the covalent attachment of proteins, enzymes, or other biological molecules to a polymer surface or matrix, which is useful for creating biosensors or biocatalytic materials. researchgate.net

Create tunable materials: The reversible nature of imine chemistry allows for the creation of self-healing or adaptable materials where the properties can be modified on demand.

While many studies utilize monofunctional or difunctional aldehydes, the tetra-functionality of this compound offers the potential to create highly cross-linked and robust polymer networks.

Coordination Chemistry of this compound as a Ligand Precursor

In coordination chemistry, this compound is not typically used as a ligand itself. Instead, it serves as a crucial precursor for synthesizing larger, multi-topic ligands, primarily through Schiff base condensation.

Ligand Design and Synthesis for Metal Complexation

The most common method for converting this compound into a ligand is through Schiff base condensation. oaji.net This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of an aldehyde, resulting in the formation of an imine (C=N) bond. oaji.netmdpi.com By reacting this compound with four equivalents of a primary amine, a tetradentate or potentially octadentate Schiff base ligand can be formed, featuring four imine nitrogen atoms as donor sites for metal coordination. nih.gov

The properties of the resulting ligand can be precisely tuned by selecting different primary amines. For example:

Using simple alkyl or aryl amines results in a neutral ligand.

Using amino acids or other functionalized amines can introduce additional donor groups (e.g., carboxylates) or specific functionalities. rsc.org

Using chiral amines can lead to the formation of chiral ligands for asymmetric catalysis.

The general synthesis of these ligands involves refluxing the tetracarbaldehyde with the desired amine in a suitable solvent like ethanol, often with a few drops of acid as a catalyst. nih.govnih.gov

| Amine Precursor | Resulting Ligand Type | Potential Coordination Sites | Key Feature |

|---|---|---|---|

| Aniline | Tetra-imine Schiff Base | 4 x Imine Nitrogen | Forms a large, rigid, neutral ligand. |

| Ethylenediamine (in 2:1 ratio) | Macrocyclic Schiff Base | 4 x Imine Nitrogen | Can encapsulate metal ions within a macrocyclic structure. |

| 2-Aminophenol | Tetra-imine Schiff Base | 4 x Imine Nitrogen, 4 x Phenolic Oxygen | Octadentate ligand with both N and O donors. nih.gov |

| Glycine (amino acid) | Tetra-imine Schiff Base | 4 x Imine Nitrogen, 4 x Carboxylate Oxygen | Anionic ligand with both N and O donors, enhances water solubility. |

Formation of Coordination Polymers and Metal-Organic Polyhedra (MOPs)

The Schiff base ligands derived from this compound are excellent candidates for constructing highly ordered, multidimensional structures like coordination polymers and metal-organic polyhedra (MOPs). rsc.orgnih.gov

Coordination Polymers: The multi-topic nature of these ligands, with four distinct coordination sites pointing outwards from a central benzene ring, allows them to bridge multiple metal centers simultaneously. This leads to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgrsc.orgresearchgate.net The rigid aromatic core of the precursor helps in creating predictable and porous structures, which are of interest for gas storage, separation, and catalysis.

Metal-Organic Polyhedra (MOPs): MOPs are discrete, cage-like molecules formed by the self-assembly of metal ions and organic ligands. rsc.orgnih.gov The specific geometry and directionality of the Schiff base ligands derived from the tetracarbaldehyde can guide the formation of high-symmetry polyhedra. For example, a ligand with C2v symmetry, when combined with a metal ion that prefers a specific coordination geometry (e.g., square planar), can assemble into a well-defined molecular cage. berkeley.edu These MOPs can have internal cavities capable of encapsulating guest molecules, making them suitable for applications in sensing and drug delivery.

Metal-Ligand Binding Modes and Geometries

The way in which the Schiff base ligands derived from this compound bind to metal ions and the resulting geometry of the complex are determined by several factors.

Binding Modes: The primary binding sites are the nitrogen atoms of the imine groups. mdpi.com If the amine precursor contains other functional groups (like hydroxyl or carboxyl), these can also participate in coordination, leading to multidentate chelation. nih.gov The ligand can act as a bridge between two or more metal centers, which is fundamental to the formation of coordination polymers. In some cases, the ligand might chelate a single metal ion, forming a discrete mononuclear complex. nih.gov

Coordination Geometries: The final geometry around the central metal ion depends on its coordination number, electronic configuration, and the steric constraints of the ligand. libretexts.org For tetradentate Schiff base ligands, common geometries include square planar, tetrahedral, and octahedral (if two additional solvent or ancillary ligands coordinate). researchgate.netresearchgate.net

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Tetrahedral: Common for d¹⁰ ions like Zn(II) or when steric hindrance from bulky substituents on the ligand prevents a planar arrangement. researchgate.net

Octahedral: Achieved when the metal ion's coordination sphere is completed by two additional ligands, such as water or pyridine (B92270) molecules, in the axial positions. researchgate.net

| Coordination Geometry | Coordination Number | Typical Metal Ions | Description |

|---|---|---|---|

| Square Planar | 4 | Ni(II), Cu(II), Pd(II) | The four donor atoms of the ligand lie in the same plane as the metal ion. libretexts.orgresearchgate.net |

| Tetrahedral | 4 | Zn(II), Co(II) | The four donor atoms are arranged at the vertices of a tetrahedron around the metal ion. libretexts.orgresearchgate.net |

| Square Pyramidal | 5 | Cu(II), V(IV)O | Four donor atoms form the base of a pyramid, with a fifth ligand at the apex. researchgate.net |

| Octahedral | 6 | Co(II), Ni(II), Fe(III) | The four donor atoms of the ligand occupy the equatorial plane, with two additional ligands in the axial positions. researchgate.net |

Theoretical and Computational Chemistry Approaches to Benzene 1,2,4,5 Tetracarbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzene-1,2,4,5-tetracarbaldehyde. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, molecular orbital energies, and reactivity indicators. These calculations provide insights into the distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, influencing the molecule's electronic and optical properties.

For instance, DFT calculations can predict how the four electron-withdrawing aldehyde groups influence the electron density of the central benzene (B151609) ring. This information is crucial for predicting the reactivity of the molecule in polymerization reactions, such as the Schiff base condensation with amine linkers to form imine-based covalent organic frameworks (COFs). rsc.org Computed properties from databases like PubChem offer a baseline for these theoretical models. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆O₄ | PubChem |

| Molecular Weight | 190.15 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChIKey | WSENOXLTIIJHKE-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | PubChem |

| XLogP3-AA | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 190.02660867 Da | PubChem |

| Topological Polar Surface Area | 68.8 Ų | PubChem |

This table is interactive. Click on the headers to sort. Source: PubChem Compound ID 11424049. nih.gov

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations can track the motions of atoms and molecules as they interact, providing a microscopic view of complex processes like polymerization and self-assembly. nih.gov

For systems involving this compound, MD simulations can model the step-by-step formation of a 2D COF sheet. Researchers can simulate the initial monomers in a solvent, observing how they diffuse and react to form covalent bonds. These simulations help in understanding the kinetics of COF formation, the role of the solvent, and the mechanism of crystallization into an ordered framework. Furthermore, MD can be used to study the flexibility of the resulting polymer or COF, its thermal stability, and its interactions with guest molecules, which is crucial for applications in separation and storage. nih.gov For example, simulations can reveal how a COF framework might dynamically change its pore size and shape upon the adsorption of gas molecules like benzene or cyclohexane. nih.gov

Computational Design and Prediction of Novel COF and Supramolecular Architectures

Computational chemistry is a cornerstone in the rational design of new materials. This compound, with its C₄ symmetry, is a valuable building block for creating porous crystalline materials like COFs. tcichemicals.com Theoretical modeling allows for the in silico design and screening of numerous potential structures before any synthetic work is undertaken.

By combining this compound with various amine linkers of different geometries (e.g., linear, trigonal), chemists can computationally generate a vast library of virtual COF structures with diverse topologies (e.g., square, hexagonal). tcichemicals.com Quantum chemical calculations, particularly DFT, can then be used to predict key properties of these hypothetical COFs, such as:

Pore size and shape: Determining the suitability for specific molecular separation or storage applications.

Electronic bandgap: Predicting whether the material will be a semiconductor or an insulator, relevant for optoelectronic applications. rsc.org

Mechanical stability: Assessing the rigidity and durability of the framework.

Adsorption energies: Calculating the affinity of the COF for different guest molecules.

This computational pre-screening saves significant time and resources by identifying the most promising candidate structures for experimental synthesis.

Studies on Aromaticity and Electronic Interactions in Polyaldehyde Systems

The concept of aromaticity is central to the stability and properties of benzene and its derivatives. libretexts.org The presence of four aldehyde substituents on the benzene ring in this compound significantly impacts its electronic structure and aromatic character. The aldehyde groups are electron-withdrawing, which can alter the delocalization of π-electrons within the ring.

Theoretical methods are used to quantify these effects. Aromaticity is not a directly observable quantity but can be estimated using various computational indices. One popular method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a loss of aromaticity. nih.gov Studies on other formyl-substituted benzenes have shown that electron-withdrawing groups can decrease the HOMA value, indicating a reduction in aromatic character. nih.gov

Furthermore, computational analysis can reveal detailed electronic interactions, such as the degree of π-conjugation between the aldehyde groups and the benzene ring. Understanding these interactions is critical, as they govern the molecule's chemical behavior and the properties of the polymers and COFs it forms. According to Hückel's rule, a planar, cyclic, fully conjugated molecule with (4n+2) π-electrons is considered aromatic, a principle that forms the basis of benzene's profound stability. libretexts.orgyoutube.com

Emerging Research Directions and Future Perspectives

Rational Design of Multi-Functional Materials Incorporating Benzene-1,2,4,5-tetracarbaldehyde

The strategic use of this compound as a foundational building block is a burgeoning area of research focused on creating materials with multiple, tailored functionalities. Its aldehyde groups can readily participate in reactions to form a diverse range of compounds, including those with applications in materials science. chemicalbook.comnih.gov For instance, it is a key component in the proposed synthesis of electro-responsive materials, which can change their size or shape in response to an electric field. lu.se

One of the most promising applications of this tetraaldehyde is in the construction of Covalent Organic Frameworks (COFs). These are porous, crystalline polymers with a structure held together by strong covalent bonds. The geometry of this compound allows for the formation of well-defined, porous structures. By carefully selecting the other molecular components that react with the tetraaldehyde, researchers can design COFs with specific properties, such as high surface area for gas storage or precisely defined pores for catalysis.

The related compound, benzene-1,2,4,5-tetracarboxylic acid, has been extensively used to create coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials exhibit properties like luminescence and porosity, which are relevant for applications in catalysis and ion exchange. rsc.org Similarly, the tetraaldehyde is a precursor for synthesizing benzimidazole-linked polymers, which have shown potential for selective carbon dioxide capture. sigmaaldrich.com

Integration of Tetraaldehyde Chemistry in Sustainable and Circular Materials Science

The principles of green chemistry and the development of a circular economy are increasingly influencing the design of new materials. nih.govdntb.gov.ua Dynamic covalent chemistry, a field that utilizes reversible chemical reactions, is central to this effort. nih.govrsc.orgwikipedia.org Materials based on dynamic covalent bonds can be reprocessed, healed, and recycled, extending their lifespan and reducing waste. nih.gov

This compound is a valuable component in this context. The reactions of its aldehyde groups, such as the formation of imines, are often reversible. wikipedia.org This allows for the creation of covalent adaptable networks (CANs), also known as vitrimers. wikipedia.org These materials behave like traditional thermoset plastics at operating temperatures but can be reshaped and reprocessed at elevated temperatures, where the dynamic bonds can rearrange. nih.govwikipedia.org

Furthermore, there is a growing interest in using bio-derived monomers to reduce the reliance on petrochemical feedstocks. nih.gov While this compound itself is typically synthesized, the broader field of aldehyde chemistry is exploring the use of renewable resources. researchgate.net The integration of such sustainable components with the unique structural properties of the tetraaldehyde is a key direction for future research.

Exploration of Novel Reaction Pathways and Polymerization Mechanisms

The four aldehyde groups of this compound offer a rich landscape for exploring new chemical reactions and polymerization methods. nih.gov Aldehydes are a cornerstone of organic synthesis, participating in a wide array of reactions. dntb.gov.uaresearchgate.netsioc-journal.cn The presence of four such groups on a single molecule opens up possibilities for creating complex, highly cross-linked structures.

Researchers are investigating new catalytic systems to control the reactions of this tetraaldehyde. For example, N-heterocyclic carbenes are being explored as catalysts to modify the reactivity of aldehydes, a concept known as umpolung. sioc-journal.cn This could lead to the development of novel polymerization strategies and the synthesis of previously inaccessible materials.

The study of dynamic covalent chemistry is also providing new avenues for polymerization. rsc.orgrsc.org The reversible nature of reactions like imine and acetal (B89532) formation allows for "error-correction" during the polymerization process, leading to the formation of highly ordered structures like COFs. rsc.org Understanding and controlling the kinetics and thermodynamics of these reversible reactions is crucial for designing materials with desired properties.

Development of Advanced Characterization Methodologies for Dynamic Systems

The study of dynamic materials, such as those formed from this compound, requires sophisticated characterization techniques. frontiersin.org Because these materials can change their structure in response to stimuli, methods are needed to probe these changes in real-time. frontiersin.org

A combination of spectroscopic and materials testing methods is often employed. frontiersin.org Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide information about the chemical bonding within the material. nih.gov Gas chromatography-mass spectrometry (GC-MS) can be used to monitor exchange reactions in model systems, providing insights into the dynamic nature of the chemical bonds. frontiersin.org

For solid-state materials like COFs and polymers, X-ray diffraction is essential for determining their crystalline structure. rsc.org Thermal analysis techniques can be used to study the material's stability and response to temperature changes. rsc.org The development of in-situ characterization methods, where the material is analyzed as it is being formed or as it responds to a stimulus, is a key area of ongoing research.

Cross-Disciplinary Research at the Interface of Organic, Materials, and Computational Chemistry

The development of advanced materials based on this compound is an inherently interdisciplinary endeavor. It requires expertise in organic synthesis to prepare the monomer and control its reactions, materials science to fabricate and characterize the resulting polymers and frameworks, and computational chemistry to predict and understand their properties.

Computational methods are becoming increasingly important for the rational design of new materials. By simulating the formation and properties of different structures, researchers can screen potential candidates before embarking on lengthy and expensive experimental work. This is particularly valuable for complex systems like COFs, where the number of possible structures is vast.

The synergy between these disciplines is driving innovation in the field. For example, organic chemists are developing new dynamic covalent reactions, materials scientists are incorporating them into novel polymer networks, and computational chemists are providing the theoretical framework to understand and predict their behavior. rsc.org This collaborative approach is essential for unlocking the full potential of this compound as a building block for the next generation of advanced materials.

Q & A

Basic: What experimental methods are recommended for synthesizing Benzene-1,2,4,5-tetracarboxylic acid and its derivatives?

Methodological Answer:

- Direct synthesis of the acid involves oxidation of durene (1,2,4,5-tetramethylbenzene, CAS 95-93-2) using strong oxidizing agents like nitric acid or potassium permanganate under controlled conditions .

- Dianhydride formation (PMDA) : Heat the tetracarboxylic acid at 200–300°C under vacuum to dehydrate and form pyromellitic dianhydride (PMDA, CAS 89-32-7), a key precursor for polyimides .

- Diimide derivatives : React PMDA with primary amines (e.g., ammonia or alkylamines) in a solvent like DMF to form bisimides, useful in polymer and coordination chemistry .

- Quality control : Verify purity via melting point analysis (281–284°C for the acid ; 286–287°C for PMDA ) and FTIR to confirm functional groups (e.g., anhydride C=O stretching at ~1850 cm⁻¹).

Basic: How can researchers verify the purity and structural integrity of Benzene-1,2,4,5-tetracarboxylic acid?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing retention times against certified standards .

- Spectroscopy :

- Elemental analysis : Compare measured C, H, and O content to theoretical values (C: 47.27%, H: 2.38%, O: 50.35%) .

Advanced: What computational approaches are suitable for modeling the electronic structure of Benzene-1,2,4,5-tetracarboxylic acid derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with a 6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments, critical for studying coordination chemistry in MOFs .

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine computational parameters .

Advanced: How should researchers address contradictions in genotoxicity studies, such as pH artifacts versus compound-specific effects?

Methodological Answer:

- Case study : reports structural chromosomal aberrations in vitro but attributes them to pH drops caused by the compound’s acidity. To resolve this:

- Buffer optimization : Use HEPES or MOPS buffers to maintain physiological pH during assays.

- Dose-response analysis : Test sub-toxic concentrations (e.g., <15 g/L solubility limit ) to isolate pH-independent effects.

- Control experiments : Include pH-matched controls (e.g., HCl at equivalent concentrations) to differentiate pH artifacts from true genotoxicity .

Advanced: What strategies enhance the use of PMDA in designing high-performance polyimides?

Methodological Answer:

- Monomer selection : Combine PMDA with aromatic diamines (e.g., 4,4'-oxydianiline) to form thermally stable polyimides (Tg > 300°C) .

- Processing techniques : Employ solution polymerization in polar aprotic solvents (e.g., NMP) followed by thermal imidization at 250–300°C to achieve high molecular weights .

- Characterization : Use TGA to assess thermal stability (decomposition >500°C) and DMA to measure glass transition temperatures .

Basic: What are the key physicochemical properties of Benzene-1,2,4,5-tetracarboxylic acid, and how are they determined?

Methodological Answer:

- Melting point : 281–284°C (determined via differential scanning calorimetry) .

- Solubility : 15 g/L in water at 20°C; higher solubility in polar solvents like DMSO .

- Density : 1.79 g/cm³ (measured via pycnometry) .

- Acidity : pKa values ~1.5–3.0 for the carboxylic groups (determined via potentiometric titration) .

Advanced: How does Benzene-1,2,4,5-tetracarboxylic acid function as a linker in metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination modes : The four carboxylate groups can adopt μ₂ or μ₃ bridging modes, forming 2D or 3D networks with metal nodes (e.g., Zn²⁺, Cu²⁺) .

- Tuning porosity : Adjust synthesis conditions (solvent, temperature) to control pore size. For example, hydrothermal synthesis at 120°C yields microporous MOFs with surface areas >1000 m²/g .

- Applications : Test MOFs for gas storage (CO₂, H₂) via volumetric adsorption analyzers or catalytic activity in esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.